(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine dihydrochloride
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Overview
Description
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure, featuring a cyclohexene ring with two methyl groups and two amine groups, makes it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amine and methyl groups.
Amine Introduction: The cyclohexene is first subjected to a reaction with ammonia or an amine source to introduce the amine groups.
Methylation: The resulting diamine is then methylated using methyl iodide or a similar methylating agent to introduce the N1,N1-dimethyl groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the 2HCl salt.
Industrial Production Methods
In industrial settings, the production of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl may involve more efficient and scalable methods, such as continuous flow synthesis and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine groups can undergo substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Imines, oximes
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A similar compound with two amine groups but without the N1,N1-dimethyl groups.
(1S,2S)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl: The enantiomer of the compound with different stereochemistry.
Uniqueness
(1R,2R)-N1,N1-Dimethylcyclohex-4-ene-1,2-diamine 2HCl is unique due to its specific chiral configuration and the presence of both N1,N1-dimethyl groups and a cyclohexene ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
(1R,2R)-2-N,2-N-dimethylcyclohex-4-ene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h3-4,7-8H,5-6,9H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
InChI Key |
QRCHRYFFDKHFSY-RHJRFJOKSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CC=CC[C@H]1N.Cl.Cl |
Canonical SMILES |
CN(C)C1CC=CCC1N.Cl.Cl |
Origin of Product |
United States |
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